molecular formula C12H11N5O2 B11860659 5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11860659
M. Wt: 257.25 g/mol
InChI Key: VRSPBFGNFGWUFB-UHFFFAOYSA-N
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Description

5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with formamide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit notable antimicrobial properties. For instance, a series of synthesized compounds were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. The results indicated that several derivatives showed significant efficacy compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

CompoundAntimicrobial ActivityTarget Organisms
2eHighGram-positive bacteria
2fModerateGram-negative bacteria
2gSignificantFungi

Anticancer Applications

The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a crucial pharmacophore in numerous anticancer agents. Research indicates that compounds derived from this scaffold can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are pivotal in cancer cell proliferation and angiogenesis. For example, one study reported that specific derivatives significantly inhibited tumor growth in MCF-7 breast cancer cell lines and induced apoptosis through mechanisms involving cell cycle arrest and DNA fragmentation .

Case Study: Dual Inhibition

In a study focusing on dual EGFR/VEGFR inhibitors:

  • Compound 5i was identified as a potent inhibitor with IC50 values of 0.3 µM against EGFR and 7.60 µM against VEGFR.
  • Molecular docking studies revealed its binding affinity to the active sites of both receptors, supporting its potential as a multitarget anticancer agent .

Enzyme Inhibition

Another promising application of 5-amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation, making them attractive targets for cancer therapy. Compounds based on this scaffold have shown effectiveness in inhibiting CDK activity, which could lead to the development of novel therapeutics aimed at controlling cancer progression .

Summary

The compound this compound demonstrates a wide array of applications in medicinal chemistry:

  • Antimicrobial Agents : Effective against various pathogens.
  • Anticancer Therapeutics : Dual inhibitors targeting critical pathways in cancer cell survival and proliferation.
  • Enzyme Inhibitors : Potential CDK inhibitors for cancer treatment.

These findings underscore the importance of further research into this compound's derivatives to explore their full therapeutic potential.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(6H)-one
  • 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole

Uniqueness

5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the presence of both amino and methoxy groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various studies.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The compound can be synthesized using microwave-assisted methods which enhance yield and reduce reaction times. For instance, a study demonstrated the successful synthesis of related pyrazolo compounds with promising antifungal activity through similar methodologies .

2. Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit notable antimicrobial properties. In vitro studies have shown that various substituted pyrazoles have significant activity against pathogens such as Staphylococcus aureus and Candida albicans. For example, one study reported that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against specific bacterial strains .

CompoundMIC (μg/mL)Activity Against
5a0.22Staphylococcus aureus
5b0.25Candida albicans

3. Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including HeLa and MCF7 cells. One study highlighted that certain pyrazolo derivatives were effective in arresting the cell cycle and inducing apoptosis at low concentrations, indicating their potential as therapeutic agents against cancer .

Case Study: Anticancer Activity

A study focused on a series of pyrazolo derivatives reported that compounds with specific substitutions exhibited significant growth inhibition rates of up to 54% against liver cancer cells (HepG2) and 38% against cervical cancer cells (HeLa). Importantly, these compounds showed minimal toxicity towards normal fibroblasts, suggesting a favorable safety profile for further development .

4. Mechanistic Insights

The biological activity of this compound is often linked to its ability to interact with key biological targets. For instance, docking studies have suggested that the compound may inhibit cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation and transcriptional control in cancer cells. These interactions could explain the observed anticancer effects and warrant further investigation into structure-activity relationships (SAR) to optimize efficacy .

5. Conclusion

The compound this compound exhibits significant biological activities, particularly antimicrobial and anticancer effects. Its synthesis through efficient methodologies like microwave-assisted reactions not only enhances yield but also supports the development of novel therapeutic agents. Continued research into its mechanisms of action and structural modifications will be essential in harnessing its full potential in medicinal chemistry.

Properties

Molecular Formula

C12H11N5O2

Molecular Weight

257.25 g/mol

IUPAC Name

5-amino-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H11N5O2/c1-19-9-4-2-8(3-5-9)17-11-10(6-15-17)12(18)16(13)7-14-11/h2-7H,13H2,1H3

InChI Key

VRSPBFGNFGWUFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N

Origin of Product

United States

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